molecular formula C8H16BrF B8732654 Heptane, 1-bromo-6-fluoro-6-methyl- CAS No. 135124-58-2

Heptane, 1-bromo-6-fluoro-6-methyl-

Cat. No.: B8732654
CAS No.: 135124-58-2
M. Wt: 211.11 g/mol
InChI Key: YKUBLGSFFLHSTJ-UHFFFAOYSA-N
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Description

1-Bromo-6-fluoro-6-methylheptane is a halogenated alkane with the molecular formula C₈H₁₅BrF. It features a bromine atom at the first carbon and both a fluorine and methyl group at the sixth carbon. This structural arrangement imparts unique physicochemical properties, such as altered polarity, boiling point, and reactivity compared to non-halogenated or singly halogenated alkanes.

For example, 1-bromo-6-methylheptane has a boiling point of 191.87°C, density of 1.1024 g/cm³, and solubility in dichloromethane (DCM) and hexanes . The addition of a fluorine atom at the sixth carbon is expected to increase molecular polarity and density due to fluorine’s electronegativity and smaller atomic radius compared to bromine.

Properties

CAS No.

135124-58-2

Molecular Formula

C8H16BrF

Molecular Weight

211.11 g/mol

IUPAC Name

1-bromo-6-fluoro-6-methylheptane

InChI

InChI=1S/C8H16BrF/c1-8(2,10)6-4-3-5-7-9/h3-7H2,1-2H3

InChI Key

YKUBLGSFFLHSTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCCCBr)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogs include:

  • 1-Bromo-6-methylheptane (C₈H₁₇Br): Lacks the fluorine substituent but shares the bromine and methyl groups.
  • 1-Fluoro-6-methylheptane (C₈H₁₇F): Replaces bromine with fluorine, reducing molecular weight but increasing electronegativity.
  • 1-Bromoheptane (C₇H₁₅Br): A simpler bromoalkane without methyl or fluorine substituents.

Physicochemical Properties

The table below extrapolates data from 1-bromo-6-methylheptane and general halogenated alkane trends:

Compound Boiling Point (°C) Density (g/cm³) Refractive Index Key Features
1-Bromo-6-fluoro-6-methylheptane ~195–205 (est.) ~1.15–1.20 (est.) ~1.45–1.50 (est.) Bromine + fluorine synergy increases polarity.
1-Bromo-6-methylheptane 191.87 1.1024 1.4383 High boiling point due to bromine .
1-Fluoro-6-methylheptane ~160–170 (est.) ~0.85–0.90 (est.) ~1.38–1.40 (est.) Lower density but higher volatility.
1-Bromoheptane 201 (lit.) 1.136 1.457 Simpler structure, lower steric hindrance.

Notes:

  • The methyl group at C6 introduces steric effects, possibly reducing reactivity in nucleophilic substitutions compared to linear analogs like 1-bromoheptane.

Environmental and Industrial Relevance

  • Aliphatic hydrocarbons like heptane and 3-methylhexane (boiling points 54–165°C and 42–146°C, respectively) are less polar and volatile than halogenated analogs .
  • Halogenated compounds generally persist longer in the environment due to stronger C-Br and C-F bonds, necessitating careful handling compared to non-halogenated alkanes .

Q & A

Q. What are the optimal synthetic routes for 1-bromo-6-fluoro-6-methylheptane, considering steric and electronic challenges in fluorinated alkyl bromide synthesis?

Methodological Answer: Synthesis typically involves alkylation of fluorinated precursors. For example:

  • Step 1: Fluorination of 6-methylhept-1-ene using Selectfluor® or DAST to introduce the fluoro group.
  • Step 2: Bromination via radical-initiated methods (e.g., NBS/light) or nucleophilic substitution (e.g., HBr with peroxide to avoid carbocation rearrangements).
    Key parameters include temperature control (<0°C for fluorination to minimize side reactions) and solvent selection (e.g., DCM or hexanes for solubility) .

Q. How can researchers characterize the purity and structural integrity of 1-bromo-6-fluoro-6-methylheptane?

Methodological Answer:

  • NMR Analysis: 19F^{19}\text{F} NMR (to confirm fluorination position) and 1H^{1}\text{H} NMR (to identify methyl and bromo groups).
  • GC-MS: To detect impurities (e.g., dehydrohalogenation byproducts).
  • Elemental Analysis: Validate stoichiometry of C, H, Br, and F .

Q. What solvent systems are suitable for reactions involving 1-bromo-6-fluoro-6-methylheptane?

Methodological Answer:

  • Non-polar solvents (hexanes, DCM) are preferred due to the compound’s low polarity.
  • Avoid protic solvents (e.g., ethanol) to prevent nucleophilic substitution of the bromo group. Solubility tests at varying temperatures (0–25°C) can optimize reaction conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data from receptor binding studies involving halogenated alkanes like 1-bromo-6-fluoro-6-methylheptane?

Methodological Answer:

  • Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities under standardized conditions (pH 7.4, 37°C).
  • Address discrepancies by comparing solvent effects (e.g., DMSO vs. aqueous buffers) and verifying receptor purity via SDS-PAGE .

Q. What computational modeling approaches predict the reactivity of 1-bromo-6-fluoro-6-methylheptane in SN2 reactions?

Methodological Answer:

  • DFT Calculations: Optimize transition-state geometries (e.g., B3LYP/6-31G* level) to assess steric hindrance from the 6-methyl group.
  • Molecular Dynamics Simulations: Simulate solvent-cage effects on bromine leaving-group kinetics .

Q. How does the 6-fluoro-6-methyl substituent influence the compound’s metabolic stability in in vitro hepatic assays?

Methodological Answer:

  • Conduct microsomal incubation studies (human/rat liver microsomes) with LC-MS/MS monitoring.
  • Compare half-life (t1/2t_{1/2}) to non-fluorinated analogs to quantify fluorine’s electron-withdrawing effects on oxidative metabolism .

Q. What strategies mitigate competing elimination pathways during nucleophilic substitutions with 1-bromo-6-fluoro-6-methylheptane?

Methodological Answer:

  • Use bulky bases (e.g., LDA) to favor substitution over E2 elimination.
  • Lower reaction temperatures (−78°C) and polar aprotic solvents (THF) to stabilize transition states .

Data-Driven Analysis Questions

Q. How can researchers interpret conflicting viscosity data for heptane derivatives in solvent-bitumen mixtures?

Methodological Answer:

  • Cross-reference with Table 7–5 (heptane/bitumen viscosity data) to identify pressure/temperature dependencies.
  • Apply the Arrhenius equation to model temperature effects and reconcile discrepancies .

Q. What structural analogs of 1-bromo-6-fluoro-6-methylheptane exhibit MAO-B inhibition, and how are these activities quantified?

Methodological Answer:

  • Reference spirocyclic analogs (e.g., 6-((2-Methylallyl)oxy)-2-azaspiro[3.3]heptane) tested via fluorometric MAO-B assays .
  • Compare IC50_{50} values and perform SAR studies to identify critical substituents (e.g., bromine’s role in hydrophobic binding) .

Experimental Design Questions

Q. How to design a stability study for 1-bromo-6-fluoro-6-methylheptane under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Testing: Expose samples to 40°C/75% RH for 1–3 months.
  • Monitor degradation via HPLC-UV (tracking bromine loss) and Karl Fischer titration (moisture uptake analysis) .

Q. What in vivo models are appropriate for assessing neurotoxicity risks of halogenated alkanes?

Methodological Answer:

  • Use Drosophila melanogaster for rapid blood-brain barrier permeability screening.
  • Validate findings in murine models (e.g., open-field tests for motor function and LC-MS for brain metabolite quantification) .

Conflict Resolution in Literature

Q. How to address discrepancies in reported binding affinities for halogenated alkanes interacting with GABAA_AA​ receptors?

Methodological Answer:

  • Replicate assays using patch-clamp electrophysiology (gold standard for ion channel activity).
  • Control for batch-to-batch receptor preparation variability and validate with positive controls (e.g., muscimol) .

Q. Tables for Key Data

Parameter Value/Technique Source
Boiling Point (est.)191.87°C
SolubilityDCM, Hexanes
Receptor Binding AssaySPR/ITC
Degradation MonitoringHPLC-UV, Karl Fischer

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